2-(2-Fluorophenyl)-1,3-dioxolane

Description

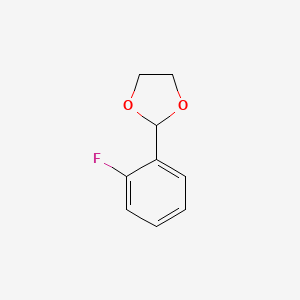

2-(2-Fluorophenyl)-1,3-dioxolane is a fluorinated cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted at the 2-position with a 2-fluorophenyl group. Its molecular formula is C₉H₉FO₂, with an average molecular weight of 168.17 g/mol. The compound is synthesized via the acetal protection of 2-fluorobenzaldehyde using ethylene glycol under acidic conditions, a common strategy to stabilize aldehyde functionalities in organic synthesis .

Fluorine’s electronegativity and small atomic radius confer unique electronic and steric properties to the molecule, making it valuable in medicinal chemistry and materials science. For instance, fluorinated dioxolanes are intermediates in pharmaceuticals like traxacitabine (a DNA chain terminator) and monomers for fluoropolymers .

Properties

IUPAC Name |

2-(2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGKZMWCALAHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Acetal Formation

The predominant synthesis route involves the reaction of 2-fluorobenzaldehyde with ethylene glycol under acidic conditions. This method, validated across multiple sources, achieves high yields and scalability.

Standard Procedure

In a representative protocol, 2-fluorobenzaldehyde (10.5 g, 51.7 mmol) is combined with ethylene glycol (3.47 mL, 62.1 mmol) and p-toluenesulfonic acid (PTSA, 0.098 g, 0.52 mmol) in toluene (50 mL) at room temperature. The mixture is stirred for 18 hours, after which water is added to quench the reaction. The organic layer is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification via column chromatography (SiO₂, ethyl acetate/hexane gradient) yields 10.42 g (81.5%) of the product as a yellow oil.

Key Parameters:

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Protonation: The aldehyde carbonyl is protonated by PTSA, enhancing its electrophilicity.

-

Nucleophilic Attack: Ethylene glycol attacks the carbonyl carbon, forming a hemiketal intermediate. Subsequent dehydration and a second nucleophilic attack yield the acetal.

The reversibility of acetal formation necessitates water removal, often achieved through azeotropic distillation with toluene.

Alternative Catalysts and Conditions

While PTSA is widely used, other Brønsted acids (e.g., sulfuric acid, HCl) and Lewis acids (e.g., Bi(OTf)₃) have been explored. A patent (US4626601) highlights the use of dehydrating agents like molecular sieves to improve yields in industrial settings. For instance, substituting PTSA with H₂SO₄ (0.5 mol%) in refluxing benzene achieves comparable yields but requires stricter temperature control.

Optimization Strategies

Temperature and Time

Room temperature (20–25°C) is optimal for minimizing side reactions, though prolonged stirring (18–24 hours) is necessary for complete conversion. Elevated temperatures (40–60°C) reduce reaction time to 6–8 hours but risk aldol condensation byproducts.

Solvent Selection

Toluene outperforms polar solvents (e.g., THF, DMF) by enabling efficient water removal. Non-polar solvents also simplify post-reaction extraction and reduce emulsion formation during work-up.

Catalyst Loading

A catalyst loading of 1–2 mol% balances reactivity and cost. Excess acid (>5 mol%) accelerates side reactions, while insufficient amounts (<0.5 mol%) prolong reaction times.

Work-up and Purification

Crude reaction mixtures are typically diluted with dichloromethane and washed with saturated NaCl to remove residual acid. Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity, though distillation under reduced pressure (80–100°C, 10–15 mmHg) is viable for large-scale production.

Industrial-Scale Considerations

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the parent aldehyde and ethylene glycol. This reaction is critical in deprotection strategies in organic synthesis.

Conditions :

-

Catalyst : p-Toluenesulfonic acid (PTSA) or sulfuric acid

-

Solvent : Toluene or aqueous acidic media

-

Temperature : 60–80°C

Mechanism :

-

Protonation of the acetal oxygen.

-

Nucleophilic attack by water, leading to ring opening.

-

Formation of 2-fluorobenzaldehyde and ethylene glycol.

Reference : Similar hydrolysis mechanisms are observed in related dioxolane systems .

Radical-Mediated Hydrogen Atom Transfer (HAT)

The compound participates in radical chain reactions, acting as a hydrogen donor. This reactivity is leveraged in malonate and ester functionalization.

Key Findings :

-

Initiators like bromomalonate or bromoesters generate radicals that abstract hydrogen from the dioxolane’s α-position .

-

Yield : Up to 93% for malonate derivatives under optimized conditions .

Proposed Pathway :

-

Initiation: Bromine radical generation.

-

Propagation: HAT from dioxolane to α-malonyl radical.

-

Termination: Coupling with nucleophiles or recombination.

Substitution Reactions

The fluorine atom on the phenyl ring can undergo substitution under specific conditions, though its poor leaving-group ability limits reactivity.

Examples :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium amide (NaNH₂) | High temperature, NH₃ | 2-Aminophenyl-1,3-dioxolane | Moderate |

| Cu-catalyzed Ullmann | DMSO, 120°C | Aryl ether derivatives | 40–60% |

Note : Fluorine substitution typically requires strong bases or transition-metal catalysts.

Oxidation:

-

Reagents : KMnO₄ (acidic conditions), CrO₃

-

Product : 2-Fluorobenzoic acid (via dioxolane ring opening).

Reduction:

-

Reagents : LiAlH₄, H₂/Pd

-

Product : 2-Fluorophenethyl alcohol (ring opening) or hydrogenated phenyl derivatives.

Structural and Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C9H8F O2

CAS Number: 133393-02-9

Appearance: White powder

The compound features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms. The presence of the fluorophenyl group enhances its reactivity and biological activity.

Organic Synthesis

2-(2-Fluorophenyl)-1,3-dioxolane serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for regioselective reactions, making it valuable in the development of complex molecules.

- Reactions Involved:

| Reaction Type | Description |

|---|---|

| Lithiation | Deprotonation at specific positions on the aryl ring . |

| Substitution | Reacts with nucleophiles to form new compounds . |

Medicinal Chemistry

The biological activity of this compound has been investigated for its potential therapeutic applications. It has shown promise in drug development, particularly in designing pharmaceuticals that target various biological pathways.

- Case Study:

| Application Area | Potential Use |

|---|---|

| Antimicrobial Agents | Investigated for antimicrobial properties . |

| Drug Development | Used as a scaffold for designing enzyme inhibitors . |

Polymer Science

Dioxolane-containing systems have been explored in polymer science due to their ability to enhance the properties of polymeric materials. The incorporation of such compounds can improve thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)-1,3-dioxolane exerts its effects depends on the specific application. In biochemical assays, the compound can interact with enzymes or other proteins, affecting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 2-(2-fluorophenyl)-1,3-dioxolane with key analogs, highlighting structural, physicochemical, and functional differences:

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The nitro group in 2-(3-nitrophenyl)-1,3-dioxolane significantly lowers electron density at the acetal ring, accelerating hydrolysis under acidic conditions compared to fluorine-substituted analogs .

- Electron-Donating Groups (EDGs): Fluorine’s inductive effect stabilizes the acetal structure, enhancing thermal and oxidative stability. This property is critical in fluoropolymer synthesis, where decomposition must be minimized .

- Steric Effects: Bulky substituents like chlorine (e.g., 2-(2-chloro-3-fluorophenyl)-1,3-dioxolane) reduce reactivity in coupling reactions but may improve binding specificity in drug design .

Stability and Reactivity

- Hydrolytic Stability: Fluorinated derivatives exhibit superior stability in aqueous media compared to nitro- or chloro-substituted analogs. For instance, 2-(3-nitrophenyl)-1,3-dioxolane undergoes rapid deprotection under mild acidic conditions, whereas fluorinated versions require stronger acids .

- Thermal Stability: The 3,4-difluorophenyl analog demonstrates exceptional thermal resilience (>200°C), making it suitable for high-temperature polymer processing .

Biological Activity

2-(2-Fluorophenyl)-1,3-dioxolane is a member of the 1,3-dioxolane family, which has gained attention due to its diverse biological activities. This compound, characterized by a dioxolane ring structure substituted with a fluorophenyl group, is of particular interest in medicinal chemistry. The biological activity of 1,3-dioxolanes has been extensively studied, revealing their potential as antibacterial, antifungal, and anticancer agents.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols under acidic conditions. This method allows for the introduction of various substituents on the dioxolane ring, which can significantly influence biological activity. The synthesis process is efficient and yields compounds in high purity.

Biological Activity Overview

The biological activities of this compound and related compounds have been investigated in various studies. The following sections summarize key findings regarding its antibacterial and antifungal properties.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of 1,3-dioxolane derivatives against a range of Gram-positive and Gram-negative bacteria:

- Tested Bacteria :

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

- Findings :

- Compounds derived from the dioxolane structure exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis .

- Notably, some derivatives showed perfect activity against Pseudomonas aeruginosa, indicating their potential as effective antibacterial agents .

Antifungal Activity

The antifungal properties of this compound have also been explored:

- Tested Fungi :

- Candida albicans

- Findings :

Structure-Activity Relationship (SAR)

The biological activity of dioxolanes is closely linked to their structural characteristics. The presence of specific substituents on the dioxolane ring can enhance or diminish biological potency:

- Fluorine Substitution : The introduction of fluorine at the ortho position (as in this compound) has been associated with increased lipophilicity and improved interaction with biological targets.

- Comparative Analysis : Studies comparing enantiomeric forms revealed that chiral variants often exhibit different levels of biological activity, highlighting the importance of stereochemistry in drug design .

Case Studies

Several case studies illustrate the successful application of dioxolanes in drug discovery:

- Case Study on Antifungal Agents : A recent study synthesized novel dioxolane derivatives that demonstrated broad-spectrum fungicidal activity against various phytopathogens such as Rhizoctonia solani and Botrytis cinerea. These findings underscore the potential for developing agricultural fungicides based on dioxolane structures .

- Anticancer Applications : Research has also explored dioxolane complexes for their antitumor properties. For example, platinum(II) complexes containing dioxolanes have shown promising results in inhibiting tumor growth in vitro .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-fluorophenyl)-1,3-dioxolane and its derivatives?

- Methodological Answer : Synthesis typically involves:

- Aldol Condensation : Reacting fluorinated aldehydes with ethylene glycol under acid catalysis to form the dioxolane ring (e.g., via methods analogous to aldol condensation followed by hydrogenation, as seen in substituted dioxolanes) .

- Cationic Ring-Opening Polymerization : For polymerizable derivatives, cationic initiators like Lewis acids (e.g., BF₃·Et₂O) can induce polymerization of fluorophenyl-substituted dioxolanes, yielding high-molecular-weight polymers .

- Microwave-Assisted Synthesis : Microwave irradiation (e.g., 25°C, 2 hours) has been used to achieve high yields (92–98%) in synthesizing structurally complex dioxolane derivatives, minimizing side reactions .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Structural validation employs:

- Spectroscopic Techniques :

- NMR : and NMR to identify aromatic fluorophenyl protons (δ 7.2–7.8 ppm) and dioxolane ring protons (δ 4.0–5.0 ppm) .

- IR : Absorption bands at ~1100 cm (C-O-C stretching) and ~1500 cm (C-F stretching) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for fluorophenyl-dicarboxamide derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the 1,3-dioxolane ring in fluorinated derivatives?

- Methodological Answer : The 1,3-dioxolane ring exhibits:

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles (e.g., NO₂⁺) to meta/para positions on the aromatic ring, altering regioselectivity .

- Ring-Opening Reactions : Acidic conditions hydrolyze the dioxolane ring to regenerate aldehydes, critical in prodrug design. Kinetic studies show pH-dependent hydrolysis rates (e.g., t₁/₂ = 12 hours at pH 2) .

- Diels-Alder Reactivity : Fluorophenyl-dioxolanes act as dienophiles, with HOMO-LUMO gaps (~7 eV) computed for reactions with acrylonitrile or acrolein, enabling cycloaddition reactions for fused heterocycles .

Q. How does the fluorophenyl substituent influence electronic properties and reaction outcomes?

- Methodological Answer : Fluorine’s impact includes:

- Electronic Effects : The -I effect lowers electron density on the aromatic ring, increasing oxidative stability (e.g., resistance to autoxidation) and enhancing binding affinity to biological targets (e.g., enzymes) via C-F⋯H-N interactions .

- Steric Effects : Ortho-fluorine introduces steric hindrance, reducing rotational freedom in derivatives like (4S,5S)-2-(2-fluorophenyl)-1,3-dioxolane-4,5-dicarboxamide, as confirmed by X-ray torsion angles .

- Computational Validation : DFT studies (e.g., B3LYP/6-31G*) quantify charge distribution and frontier molecular orbitals, guiding rational design of fluorinated analogs .

Q. What advanced catalytic systems are effective in stereoselective modifications of this compound?

- Methodological Answer : Enantioselective methods include:

- Chiral Phosphine Catalysts : Ligands like (R)-BINAP enable asymmetric hydrogenation of dioxolane precursors, achieving enantiomeric excess (ee) >90% in pharmaceutical intermediates .

- Enzyme-Mediated Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic dioxolane esters, resolving enantiomers with high specificity (e.g., E > 200) .

- Ni-Catalyzed Carboboration : For glycoside derivatives, Ni complexes with chiral phospholano ligands induce stereoselective C-glycosidation, preserving dioxolane ring integrity .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Microwave-assisted synthesis reports higher yields (92–98%) compared to traditional aldol condensation (~70% ). Resolution lies in optimizing reaction parameters (e.g., temperature, catalyst loading).

- Fluorine’s Electronic vs. Steric Effects : While computational studies emphasize electronic effects , crystallographic data highlight steric contributions. Combined experimental-theoretical approaches are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.